2-methylpropyl (2Z)-2-methylbut-2-enoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-methylpropyl 2-methylbut-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-5-8(4)9(10)11-6-7(2)3/h5,7H,6H2,1-4H3 |
InChI Key |
XDEGQMQKHFPBEW-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(=O)OCC(C)C |
Origin of Product |
United States |
Natural Occurrence and Ecological Significance of 2 Methylpropyl 2z 2 Methylbut 2 Enoate
Distribution in Botanical Sources
The distribution of 2-methylpropyl (2Z)-2-methylbut-2-enoate is particularly notable in certain plant families, especially the Asteraceae. It is a key component of the essential oils of several aromatic plants, contributing to their distinct fragrances and biological activities.
Chamaemelum nobile, commonly known as Roman Chamomile, is perhaps the most well-documented source of this compound. tandfonline.comnih.govresearchgate.netpherobase.comhmdb.cathegoodscentscompany.comnih.govthegoodscentscompany.comnih.govnih.govresearchgate.netnih.govfoodb.ca Numerous studies have identified this compound as a major, often the most abundant, constituent of its essential oil. The percentage of isobutyl angelate in Roman Chamomile oil can vary significantly depending on the geographical origin, cultivation conditions, and the specific chemotype of the plant. mdpi.comsemanticscholar.org For instance, some studies have reported its concentration to be as high as 38.5%. nih.gov The high concentration of this and other esters is responsible for the characteristic sweet, fruity, and herbaceous aroma of Roman Chamomile oil. pherobase.comthegoodscentscompany.com
Table 1: Percentage of this compound in Chamaemelum nobile Essential Oil from Various Studies
| Study/Source | Percentage (%) |
|---|---|
| Study in Northern Italy nih.gov | 36.3 - 38.5 |
| General Profile pherobase.com | 32.1 |
| Study in Slovak Republic nih.gov | 21.6 |
| Moroccan Samples nih.gov | 30.0 - 45.0 (co-eluted with isoamyl methacrylate) |
While belonging to the same family as Roman Chamomile, the essential oil composition of Achillea ligustica presents a different chemical profile. Extensive analyses of Achillea ligustica essential oils from various geographical locations, including Sardinia, Corsica, Greece, and Italy, have consistently shown that the major constituents are typically monoterpenes and sesquiterpenes such as santolina alcohol, borneol, linalool, and camphor. researchgate.net The available scientific literature on the chemical composition of Achillea ligustica essential oil does not report this compound as a significant, or even a minor, constituent. This highlights the chemical diversity within the Asteraceae family, where closely related genera can produce vastly different secondary metabolites.
Cladanthus eriolepis, a plant species endemic to Morocco, is another notable source of this compound. Studies on the essential oil of this plant have shown that isobutyl angelate is a major component, although its concentration can vary depending on the part of the plant used for extraction (leaves, flowers, or the whole plant). For example, one study found that the essential oil from the leaves contained a higher percentage of isobutyl angelate (23.9%) compared to the flowers (10.2%) and the whole plant (10.7%). This variation suggests a differential biosynthesis and accumulation of the compound within the plant tissues.
Table 2: Percentage of this compound in Cladanthus eriolepis Essential Oil
| Plant Part | Percentage (%) |
|---|---|
| Aerial Parts (Sample 1) | 22.0 |
| Aerial Parts (Sample 2) | 22.4 |
| Leaves | 23.9 |
| Whole Plant | 10.7 |
The genus Euphorbia is known for its complex and diverse metabolome, which includes a wide range of diterpenoids and other secondary metabolites. While direct evidence for the presence of this compound in Euphorbia species is not prominent in the literature, several studies have identified the presence of other angelate esters. For instance, compounds such as ingenol-3-angelate and 12-deoxyphorbol-13-angelate (B1235428) have been isolated from various Euphorbia species. The occurrence of these structurally related compounds, which share the angelate moiety, suggests that the biosynthetic pathways for producing angelate esters are present within this genus. This points to a broader ecological and physiological role for this class of compounds in the plant's defense mechanisms and other interactions.
Beyond the well-documented sources, this compound is likely present as a minor or trace component in the essential oils of a wider range of aromatic plants. Its characteristic fruity and herbaceous scent contributes to the complex aroma profiles of many essential oils. However, its concentration in most other plants is not as significant as in Roman Chamomile or Cladanthus eriolepis, and therefore it is not always highlighted in chemical composition studies. The identification of this compound often depends on the sensitivity of the analytical techniques employed, such as gas chromatography-mass spectrometry (GC-MS).
Propolis is a resinous mixture that honeybees produce by mixing saliva and beeswax with exudate gathered from tree buds, sap flows, or other botanical sources. The chemical composition of propolis is highly variable and depends on the geographical location and the plant sources available to the bees. nih.govmdpi.com While propolis is rich in a variety of organic compounds, including flavonoids, phenolic acids, and their esters, the specific presence of this compound is not well-documented. tandfonline.comnih.govmdpi.comresearchgate.net Studies on propolis composition have identified various esters, such as caffeic acid phenethyl ester (CAPE) and hydrocinnamic acid esters, which are known for their biological activities. mdpi.comresearchgate.net However, the occurrence of angelate esters like isobutyl angelate has not been reported as a characteristic component of propolis. This suggests that the plants from which bees typically collect resins for propolis production are not significant producers of this particular compound.
Role in Plant Chemical Ecology and Inter-species Interactions
This compound, also known as isobutyl angelate, is a volatile organic compound found in a variety of plants, most notably within the Asteraceae family. As a volatile ester, it plays a significant role in the chemical ecology of these plants, mediating interactions with other organisms in their environment. These interactions are crucial for the plant's reproduction and defense.
Volatile esters in plants are key components of their characteristic scents and flavors. longdom.org They are involved in attracting pollinators, such as bees and butterflies, to the flowers to facilitate fertilization and seed production. longdom.org The specific aroma of a plant, which is a complex mixture of volatile compounds including esters like this compound, helps pollinators locate the plant and can even be specific to certain pollinator species.
The release of volatile compounds like this compound can also be induced or altered by environmental stressors, such as herbivore attacks. frontiersin.org This induced release can serve as a signal to attract natural enemies of the herbivores, a phenomenon known as indirect defense. nih.gov
Table 1: Documented Natural Sources of this compound
| Family | Species | Common Name |
| Asteraceae | Anthemis nobilis | Roman Chamomile |
| Asteraceae | Matricaria chamomilla | German Chamomile |
| Asteraceae | Santolina chamaecyparissus | Lavender Cotton |
Presence in Other Natural Matrices, including Ocean Sediments
While this compound is a known constituent of the essential oils of several terrestrial plants, its presence in other natural matrices, particularly ocean sediments, is not well-documented in scientific literature.
Research on the volatile organic compounds (VOCs) present in marine sediments has identified a wide array of substances, including halogenated compounds, sulfur-containing compounds, aldehydes, and hydrocarbons. rsc.orgresearchgate.net The composition of these VOCs in sediments is largely influenced by the sediment type, with muddy, anoxic sediments typically containing more sulfur and halogenated compounds, while sandy sediments may have higher concentrations of aldehydes and aromatic hydrocarbons like benzene, toluene, ethylbenzene, and xylene (BTEXs). rsc.orgresearchgate.net
The analysis of VOCs in ocean sediments is a complex process, often requiring sensitive techniques like purge-and-trap systems coupled with gas chromatography-mass spectrometry (GC-MS). nih.gov Studies have been conducted in various marine environments, such as the Scheldt estuary and the Southern North Sea, to determine the distribution of priority VOCs. nih.gov However, these studies have generally focused on common industrial pollutants and compounds indicative of specific biogeochemical processes, and the presence of this compound has not been reported.
The absence of this compound in studies of marine sediments could be due to several factors. It may not be produced by marine organisms, or if it is, its concentration may be below the detection limits of the analytical methods used. Additionally, as a relatively volatile and potentially biodegradable ester, it may not persist in the sediment environment. Therefore, based on current scientific knowledge, this compound is primarily considered a terrestrial plant-derived compound.
Biosynthetic Pathways and Precursors of 2 Methylpropyl 2z 2 Methylbut 2 Enoate
Enzymatic Synthesis of the Angelate Moiety
The angelate moiety of the target compound is derived from angelic acid, which is the (2Z)- or cis-isomer of 2-methylbut-2-enoic acid. wikipedia.org While the complete enzymatic pathway for angelic acid biosynthesis in plants is not fully elucidated, research in microbial systems has shed light on a potential route. A plausible pathway involves the activation of a precursor carboxylic acid and subsequent modifications to form the angelic acid structure.
In an engineered Saccharomyces cerevisiae system, the biosynthesis of angelyl-CoA, the activated form of angelic acid, was achieved through the expression of genes from a biosynthetic cluster found in Streptomyces sp. SF2575. nih.gov This pathway initiates with the carboxylation of propionyl-CoA to produce methylmalonyl-CoA. Subsequent enzymatic steps, likely involving a series of reductions and dehydrations, lead to the formation of the five-carbon backbone of angelic acid. nih.gov Key identified intermediates in this pathway include 3-hydroxyl-2-methyl-butyryl-CoA. nih.gov
The final step in the formation of the angelate moiety for esterification is the creation of angelyl-CoA. This can be achieved through the direct activation of free angelic acid by an acyl-CoA ligase. Studies have shown that plant-derived acyl-CoA ligases can efficiently convert angelic acid into angelyl-CoA. nih.gov This activated form is then ready for condensation with an alcohol to form an ester.
| Step | Substrate | Enzyme (Putative/Demonstrated) | Product | Organism/System of Study |
|---|---|---|---|---|
| 1 | Propionyl-CoA | Propionyl-CoA carboxylase | Methylmalonyl-CoA | Streptomyces coelicolor |
| 2 | Methylmalonyl-CoA | Series of reductases and dehydratases | 3-hydroxyl-2-methyl-butyryl-CoA | Saccharomyces cerevisiae expressing Streptomyces sp. SF2575 genes |
| 3 | Intermediates | Enzymes from ssf cluster | Angelic acid | Saccharomyces cerevisiae expressing Streptomyces sp. SF2575 genes |
| 4 | Angelic acid | Acyl-CoA ligase | Angelyl-CoA | Plants |
Biosynthetic Routes to the Isobutanol Precursor
The isobutanol portion of 2-methylpropyl (2Z)-2-methylbut-2-enoate is synthesized via the well-characterized valine biosynthesis pathway, which is ubiquitous in plants and microorganisms. This pathway starts with pyruvate (B1213749), a central metabolite derived from glycolysis.
The key steps in the biosynthesis of isobutanol are as follows:
Acetolactate Synthesis: Two molecules of pyruvate are condensed to form α-acetolactate. This reaction is catalyzed by acetolactate synthase (ALS).
Conversion to α,β-dihydroxyisovalerate: α-acetolactate is then converted to α,β-dihydroxyisovalerate through a combined isomerization and reduction reaction catalyzed by acetohydroxyacid isomeroreductase (AHAIR).
Dehydration to α-ketoisovalerate: Dihydroxy-acid dehydratase (DHAD) catalyzes the dehydration of α,β-dihydroxyisovalerate to yield α-ketoisovalerate.
Decarboxylation to Isobutyraldehyde (B47883): α-ketoisovalerate is decarboxylated to isobutyraldehyde by a keto-acid decarboxylase (KDC).
Reduction to Isobutanol: Finally, isobutyraldehyde is reduced to isobutanol by an alcohol dehydrogenase (ADH).
This pathway is often referred to as the Ehrlich pathway when it proceeds from an amino acid (valine) to the corresponding alcohol.
| Step | Substrate | Enzyme | Product |
|---|---|---|---|
| 1 | 2x Pyruvate | Acetolactate synthase (ALS) | α-Acetolactate |
| 2 | α-Acetolactate | Acetohydroxyacid isomeroreductase (AHAIR) | α,β-Dihydroxyisovalerate |
| 3 | α,β-Dihydroxyisovalerate | Dihydroxy-acid dehydratase (DHAD) | α-Ketoisovalerate |
| 4 | α-Ketoisovalerate | Keto-acid decarboxylase (KDC) | Isobutyraldehyde |
| 5 | Isobutyraldehyde | Alcohol dehydrogenase (ADH) | Isobutanol |
Stereochemical Considerations in the Biosynthesis of the (2Z)-Isomer
The stereochemistry of the final product, specifically the (2Z)-isomer, is determined during the biosynthesis of the angelate moiety. Angelic acid is the cis or (Z)-isomer of 2-methyl-2-butenoic acid, while tiglic acid is the trans or (E)-isomer. wikipedia.org The formation of the (2Z)-double bond is an enzyme-controlled process.
The specific enzymes involved in the dehydration and/or isomerization steps leading to the formation of the double bond in the angelic acid precursor are responsible for establishing the cis configuration. While the exact mechanism in plants is not fully detailed, it is understood that the active site of the responsible enzyme (likely a dehydratase or an isomerase) dictates the spatial arrangement of the substrates and intermediates, leading to the stereospecific formation of the (2Z)-isomer. This is in contrast to chemical synthesis or non-enzymatic processes where a mixture of cis and trans isomers might be formed, with the more thermodynamically stable trans-isomer (tiglic acid) often being the major product. wikipedia.org The enzymatic synthesis ensures the production of the biologically active and desired (2Z)-isomer for subsequent esterification.
Genetic and Environmental Factors Influencing Biosynthetic Profiles
The production of volatile esters like this compound is tightly regulated by both genetic and environmental factors. These factors can influence the expression of biosynthetic genes, the activity of enzymes, and the availability of precursors.
Genetic Factors:
Gene Expression: The transcription levels of genes encoding the enzymes in the angelate and isobutanol biosynthetic pathways are critical determinants of the final product yield. In yeast, the expression of genes such as ATF1 and ATF2 (encoding alcohol acetyltransferases) is known to be a key factor in acetate (B1210297) ester production. nih.govmdpi.com Similar regulatory mechanisms are expected in plants for the specific alcohol acyltransferases involved in isobutyl angelate synthesis.
Enzyme Specificity and Activity: The substrate specificity and kinetic properties of the alcohol acyltransferase (AAT) that catalyzes the final esterification step are crucial. nih.gov Different AATs exhibit varying affinities for different acyl-CoAs and alcohols, thus influencing the profile of esters produced. nih.govnih.gov
Environmental Factors:
Temperature: Temperature can significantly affect the rate of enzymatic reactions and the volatility of the final product. mdpi.com In some plants, higher temperatures have been shown to increase the emission of certain terpenes, which share precursor pathways with esters. mdpi.com
Water Availability: Drought stress can alter a plant's metabolism, leading to changes in the production of secondary metabolites, including volatile esters. nih.gov This can be a defense mechanism or a consequence of altered resource allocation.
Nutrient Availability: The availability of essential nutrients in the soil can impact plant growth and the production of secondary metabolites. For instance, nitrogen availability can influence the synthesis of amino acids, which are precursors to some alcohols involved in ester formation.
The interplay of these genetic and environmental factors results in the characteristic aroma profile of a plant, which can vary depending on the developmental stage, time of day, and growing conditions.
Synthetic Methodologies and Chemical Transformations of 2 Methylpropyl 2z 2 Methylbut 2 Enoate
Established Chemical Synthesis Routes
The synthesis of 2-methylpropyl (2Z)-2-methylbut-2-enoate, also known as isobutyl angelate, primarily involves the formation of an ester linkage between angelic acid and isobutanol. targetmol.comnih.gov Several methodologies have been established for this purpose, with the direct esterification of the parent acid and alcohol being the most common.
The most direct and widely utilized method for synthesizing isobutyl angelate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of angelic acid ((2Z)-2-methylbut-2-enoic acid) with isobutanol (2-methylpropan-1-ol). wvu.educerritos.edu
The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the products. masterorganicchemistry.commasterorganicchemistry.com This is typically accomplished by using one of the reactants, usually the alcohol (isobutanol), in a large excess. masterorganicchemistry.commasterorganicchemistry.com Another common strategy is the continuous removal of water as it is formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus. operachem.com
Commonly employed acid catalysts for this transformation include strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comoperachem.com The reaction is typically conducted under reflux conditions, with the temperature being determined by the boiling point of the alcohol or an auxiliary solvent. operachem.com
The general mechanism involves the protonation of the carbonyl oxygen of angelic acid by the catalyst. This activation increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the hydroxyl group of isobutanol. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the protonated ester. Final deprotonation regenerates the acid catalyst and affords the this compound product. masterorganicchemistry.commasterorganicchemistry.com
Table 1: Typical Reaction Conditions for Fischer Esterification
| Parameter | Condition | Purpose | Reference |
| Reactants | Angelic Acid, Isobutanol | Formation of the ester | wvu.edu |
| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) | To protonate the carbonyl and accelerate the reaction | masterorganicchemistry.comoperachem.com |
| Solvent | Excess Isobutanol or a non-reactive solvent like Toluene | Serves as reactant and/or medium for azeotropic water removal | operachem.com |
| Temperature | Reflux | To provide the necessary activation energy for the reaction | cerritos.eduoperachem.com |
| Equilibrium Shift | Use of excess alcohol and/or removal of water (e.g., Dean-Stark) | To drive the reaction to completion and maximize product yield | masterorganicchemistry.comoperachem.com |
Alternative synthetic strategies for isobutyl angelate often focus on the synthesis of the angelic acid precursor, as it is the less common and thermodynamically less stable isomer of 2-methyl-2-butenoic acid. acs.org
From Nitrile Precursors: Another approach involves the hydrolysis of 2-methyl-2-butenenitrile. google.com Mixtures of (E,Z)-2-methyl-2-butenenitrile can be hydrolyzed to the corresponding carboxylic acids. More refined biocatalytic methods have been developed that show high regioselectivity. For instance, the nitrilase from Acidovorax facilis 72W can selectively hydrolyze the (E)-nitrile to (E)-2-methyl-2-butenoic acid (tiglic acid), leaving the (Z)-2-methyl-2-butenenitrile unreacted. researchgate.net This unreacted (Z)-nitrile can then be separated and subsequently hydrolyzed to angelic acid through chemical means, followed by esterification with isobutanol. researchgate.net
Other General Methods: General synthetic methods for α,β-unsaturated esters could also be applied, such as the Wittig or Horner-Wadsworth-Emmons reactions, which would construct the carbon-carbon double bond with the required (Z)-stereochemistry. organic-chemistry.org Furthermore, kinetically controlled catalytic cross-metathesis reactions have been developed for the selective synthesis of (Z)-α,β-unsaturated esters. nih.gov
Related Chemical Transformations and Derivative Synthesis
The C2-C3 double bond in 2-methyl-2-butenoic acid esters allows for the existence of geometric isomers: the (Z)-isomer (angelate) and the (E)-isomer (tiglate). Angelic acid and its esters are the thermodynamically less stable isomers. google.com Under thermal conditions or in the presence of acid or base catalysts, an equilibrium is established between the two forms. google.com The equilibrium mixture typically favors the more stable tiglate ester, with the angelate ester constituting 10% or less of the mixture at thermal equilibrium. google.com
This isomerization is a key consideration in the synthesis and purification of isobutyl angelate. The process for converting tiglates to angelates using organic sulfinic acid catalysts is a practical application of controlling this equilibrium. google.com The reaction is reversible, and the continuous removal of the more volatile angelate product is crucial for achieving yields that surpass the equilibrium concentration. google.comgoogleapis.com
Table 2: Isomerization of 2-Methyl-2-butenoic Acid Derivatives
| Isomer | Structure | Thermodynamic Stability | Equilibrium Concentration |
| (Z)-Isomer (Angelate) | cis | Less Stable | ≤ 10% |
| (E)-Isomer (Tiglate) | trans | More Stable | ≥ 90% |
The α,β-unsaturated ester moiety in this compound is a versatile functional group that can undergo a variety of chemical transformations.
Conjugate Addition: The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, making the β-carbon electrophilic. This allows for 1,4-conjugate addition (Michael addition) reactions with a wide range of nucleophiles.
Reduction: The double bond can be hydrogenated to yield the corresponding saturated ester, 2-methylpropyl 2-methylbutanoate, using catalytic hydrogenation (e.g., H₂/Pd-C). Selective reduction of the ester group while preserving the double bond is challenging, but strong hydride reagents like lithium aluminum hydride (LiAlH₄) typically reduce the ester to the corresponding allylic alcohol, (2Z)-2-methylbut-2-en-1-ol.
Epoxidation: The double bond can be epoxidized using peroxy acids (e.g., m-CPBA) to form an oxirane ring.
Hydrolysis: Like other esters, isobutyl angelate can be hydrolyzed under acidic or basic conditions (saponification) to yield angelic acid (or its carboxylate salt) and isobutanol.
Other Additions: The double bond can also undergo other electrophilic addition reactions, such as halogenation (addition of Br₂ or Cl₂).
Cascade Reactions: In the presence of certain catalysts, α,β-unsaturated esters can participate in cascade reactions. For example, a copper-catalyzed cascade involving reductive aldolization followed by lactonization has been reported for similar esters. beilstein-journals.org
The synthesis of analogues of this compound containing a dioxolane ring involves multi-step transformations. Dioxolanes are cyclic acetals, typically formed by the reaction of a carbonyl compound with a 1,2-diol like ethylene (B1197577) glycol under acidic catalysis. chemicalbook.comwikipedia.org
To synthesize a dioxolane analogue of isobutyl angelate, the carbon-carbon double bond would first need to be converted into a diol. This can be achieved through a dihydroxylation reaction. For example, treatment of the parent ester with an oxidizing agent like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would yield 2-methylpropyl 2,3-dihydroxy-2-methylbutanoate.
This resulting diol derivative can then be reacted with an aldehyde or a ketone in the presence of an acid catalyst to form the 1,3-dioxolane (B20135) ring. chemicalbook.comwikipedia.org For instance, reaction with acetone (B3395972) would yield an isopropylidene-protected analogue. This approach allows for the modification of the core structure, leading to novel analogues with potentially different physical and chemical properties. nih.govresearchgate.netorganic-chemistry.org
Carbonylation Reactions in Unsaturated Carboxylic Acid Preparation
The synthesis of α,β-unsaturated carboxylic acids, such as (2Z)-2-methylbut-2-enoic acid (angelic acid)—the acidic precursor to this compound—can be approached through carbonylation reactions. These reactions are a cornerstone of industrial organic synthesis, valued for their atom economy in forming carbon-carbon bonds by introducing a carbonyl group into an organic substrate using carbon monoxide (CO). universiteitleiden.nl
One of the foundational methods in this field is the Reppe carbonylation, which typically involves the reaction of alkenes or alkynes with carbon monoxide and a nucleophile (like water, to produce a carboxylic acid) under the catalysis of metal carbonyls. universiteitleiden.nl Another significant pathway is the Koch reaction, which utilizes strong acids to catalyze the carbonylation of alkenes or alcohols. This process proceeds via a carbocation intermediate. mdpi.com
For the synthesis of a C5 unsaturated acid like angelic acid, a plausible carbonylation strategy would involve precursors such as 2-butyne, 2-butanol (B46777), or isomers of butene. For example, the acid-catalyzed carbonylation of 2-butanol would initially form a secondary carbocation. Subsequent rearrangement, reaction with carbon monoxide, and hydrolysis could theoretically lead to the formation of 2-methylbutanoic acid derivatives. To achieve the desired unsaturated product, (2Z)-2-methylbut-2-enoic acid, specific catalytic systems and reaction conditions would be required to control both regioselectivity (placement of the carboxyl group) and stereoselectivity (formation of the Z-isomer).
Transition metal catalysts, particularly those based on palladium, nickel, or cobalt, are instrumental in modern carbonylation chemistry. mdpi.comyoutube.com For instance, a palladium-catalyzed process could involve the oxidative addition of a vinyl halide or triflate precursor, followed by CO insertion and subsequent nucleophilic attack to yield the carboxylic acid. mdpi.com The choice of ligands, solvents, and reaction parameters is critical to steer the reaction towards the desired isomer and prevent side reactions.
The table below outlines conceptual carbonylation approaches for the synthesis of C5 unsaturated carboxylic acids, the family to which angelic acid belongs.
| Precursor | Reaction Type | Catalyst/Reagent | Potential Product | Key Challenges |
| 2-Butyne | Hydrocarboxylation | Metal Carbonyl (e.g., Ni(CO)₄) | 2-Methylbut-2-enoic acid | Controlling regioselectivity and stereoselectivity (E vs. Z isomer). |
| 2-Butene | Koch Reaction | Strong Acid (e.g., H₂SO₄/BF₃) | Mixture of isomeric C5 acids | Carbocation rearrangements leading to a mixture of products. |
| 2-Butanol | Acid-Catalyzed Carbonylation | Strong Acid (e.g., H₂SO₄) + CO | Saturated and unsaturated C5 acids | Dehydration and isomerization side reactions; low selectivity. |
| 2-Bromo-2-butene | Palladium-Catalyzed Carbonylation | Pd(0) catalyst, CO, H₂O | 2-Methylbut-2-enoic acid | Synthesis of the specific vinyl halide precursor; controlling Z/E geometry. |
Development of Advanced Catalytic Systems for Esterification
The formation of this compound from angelic acid and 2-methylpropanol (isobutyl alcohol) is achieved through esterification. While the classic Fischer esterification, using a strong Brønsted acid catalyst like sulfuric acid, is a well-established method, it has drawbacks such as potential side reactions (e.g., ether formation), incompatibility with acid-sensitive substrates, and the generation of acidic waste. rug.nl To overcome these limitations, significant research has focused on developing more efficient, selective, and environmentally benign catalytic systems.
Advanced catalytic systems for esterification can be broadly categorized into homogeneous and heterogeneous catalysts. These modern methods aim to achieve high yields under milder conditions, often without the need for the azeotropic removal of water.
Lewis Acid Catalysis: Lewis acids have emerged as effective catalysts for esterification due to their good catalytic activity at low loadings, which minimizes waste. rug.nl Various metal-based Lewis acids have been explored. For example, iron(III) acetylacetonate (B107027) [Fe(acac)₃] has been shown to be an inexpensive, moisture-stable, and efficient catalyst for the direct condensation of carboxylic acids with alcohols, including those with sensitive functional groups. lookchem.com Other active Lewis acids include compounds based on zirconium, bismuth, and tin. rug.nl
Solid Acid Catalysis: Heterogeneous solid acid catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recyclability, and reduced corrosion issues. Materials such as zeolites, ion-exchange resins (e.g., Nafion), and macroporous polymeric acids are effective for esterification. mdpi.comorganic-chemistry.org Their catalytic performance can be influenced by surface properties like hydrophobicity, which is particularly relevant when coupling lipophilic acids and alcohols. rug.nl
Organocatalysis: The use of small organic molecules as catalysts has gained traction. Nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) can efficiently promote the acylation of alcohols with acid anhydrides, sometimes even under solvent-free conditions. organic-chemistry.org Other organic bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have also been found to be effective for esterification. researchgate.net Furthermore, specialized Brønsted acids, such as p-dodecylbenzenesulfonic acid (DBSA), act as surfactant-type catalysts that enable efficient esterification in water, avoiding the need for dehydrating agents. organic-chemistry.org
The following table compares various advanced catalytic systems applicable to the esterification of carboxylic acids.
| Catalyst System | Catalyst Example | Typical Conditions | Advantages | Disadvantages |
| Lewis Acids | Iron(III) Acetylacetonate [Fe(acac)₃] | Reflux in solvent (e.g., xylene) | Inexpensive, moisture-stable, effective for sensitive substrates. lookchem.com | May require elevated temperatures; metal leaching can be a concern. |
| Solid Acids | Macroporous Polymeric Acid | 50-80°C, no water removal needed | Recyclable, easy separation, mild conditions. organic-chemistry.org | Can have lower activity than homogeneous catalysts; potential for pore blockage. |
| Organocatalysts | 4-(Dimethylamino)pyridine (DMAP) | Room temp to moderate heat; often with anhydride | Highly efficient, solvent-free options, mild conditions. organic-chemistry.org | Used with more reactive acylating agents (anhydrides); catalyst can be toxic. |
| Surfactant-type Brønsted Acids | p-Dodecylbenzenesulfonic Acid (DBSA) | Reaction in water | Avoids organic solvents and dehydration agents. organic-chemistry.org | Substrate scope may be limited; product separation from surfactant. |
| Enzymatic Catalysis | Lipases in Ionic Liquids | Mild temperatures | High selectivity (regio- and stereoselectivity), environmentally benign. rsc.org | Higher cost of enzymes, slower reaction rates, solvent sensitivity. rsc.org |
Analytical Chemistry and Characterization Techniques for 2 Methylpropyl 2z 2 Methylbut 2 Enoate
Chromatographic Methods for Separation and Identification
Chromatography is fundamental to the analysis of 2-methylpropyl (2Z)-2-methylbut-2-enoate, providing the necessary separation from complex sample components and other isomeric forms.
Gas Chromatography (GC) is a principal technique for the analysis of volatile compounds like this compound. Its high resolving power is essential for separating this ester from complex mixtures such as essential oils or insect pheromone blends. The selection of the stationary phase is critical; non-polar columns (e.g., those with a 5% phenyl-methylpolysiloxane phase) are often used, where compounds are separated primarily based on their boiling points. nist.gov However, for resolving isomers, more polar columns (e.g., those containing polyethylene (B3416737) glycol or a higher percentage of phenyl substitution) can provide enhanced separation based on dipole-dipole interactions. core.ac.uk
In practice, a temperature-programmed oven is used to ensure the efficient elution of a wide range of volatile compounds. The initial temperature is held low to separate highly volatile components, then ramped up to elute less volatile compounds like the target ester. shimadzu.com Comprehensive two-dimensional GC (GC×GC) offers even greater separation power for exceptionally complex samples, separating components on two different columns to resolve co-eluting peaks that would otherwise overlap in a single-dimensional analysis. shimadzu.com
| Parameter | Typical Specification |
|---|---|
| Technique | Gas-Liquid Chromatography (GLC) |
| Column Type | Capillary Column (e.g., VF-5MS, DB-WAX) |
| Stationary Phase | 5% Phenyl-methylpolysiloxane (non-polar) or Polyethylene Glycol (polar) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Oven Program | e.g., 50°C hold for 2 min, ramp at 5°C/min to 250°C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
While GC is preferred for the direct analysis of this volatile ester, High-Performance Liquid Chromatography (HPLC) is invaluable for profiling related, less volatile metabolites in biological fluids like plasma or urine. nih.govnih.gov For instance, if this compound undergoes metabolism (e.g., hydrolysis to 2-methylbut-2-enoic acid and subsequent conjugation), HPLC is the method of choice for separating these more polar products from a complex biological matrix. mdpi.com
Reversed-phase HPLC, using a C18 column, is the most common mode for such analyses. mdpi.com A gradient elution with a mobile phase consisting of water (often with a formic acid or ammonium (B1175870) acetate (B1210297) modifier to improve peak shape and ionization efficiency for MS detection) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. This allows for the separation of a wide range of metabolites with varying polarities. mdpi.com Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and higher resolution compared to traditional HPLC, which is advantageous in high-throughput metabolomics studies. frontiersin.org
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods provide detailed structural information, enabling the unambiguous identification of this compound and distinguishing it from its isomers.
Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC/MS), is the gold standard for the identification of volatile organic compounds. mdpi.com As the separated ester elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common technique that imparts significant energy to the molecule, causing reproducible fragmentation. The resulting mass spectrum, a pattern of fragment ions, serves as a molecular fingerprint that can be compared against spectral libraries for identification.
High-resolution mass spectrometry (HRMS), such as that performed on a Quadrupole-Orbitrap instrument, provides highly accurate mass measurements of both the molecular ion and its fragments. nih.gov This accuracy allows for the determination of the elemental composition, which is a powerful tool in confirming the identity of an unknown compound and distinguishing it from isobaric interferences. nih.gov The fragmentation pattern itself provides structural clues; for instance, the loss of the isobutyl group (C4H9) or characteristic fragments related to the unsaturated acid moiety would be expected for this compound.
| Parameter | Expected Value/Observation |
|---|---|
| Molecular Formula | C9H16O2 |
| Molecular Weight | 156.22 g/mol |
| Ionization Mode | Electron Ionization (EI) |
| Molecular Ion [M]+• | m/z 156 |
| Key Fragment Ions | Fragments corresponding to the loss of the alkoxy group (-OC4H9), the isobutyl radical (-C4H9), and ions characteristic of the 2-methylbut-2-enoyl cation. |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including the confirmation of stereochemistry. core.ac.uk While GC/MS can strongly suggest an identity, NMR provides unambiguous proof of the molecular skeleton and the (Z)-configuration of the double bond.
One-dimensional (1D) NMR, including ¹H NMR and ¹³C NMR, provides information on the chemical environment of each proton and carbon atom in the molecule. encyclopedia.pub The ¹³C NMR spectrum is particularly useful as it shows distinct signals for each unique carbon atom, confirming the presence of the carbonyl carbon, the two olefinic carbons, and the carbons of the isobutyl and methyl groups.
UV-Visible Spectroscopy can be used to detect and quantify this compound due to the presence of an α,β-unsaturated ester functional group, which acts as a chromophore. This chromophore absorbs UV radiation, typically in the range of 200-250 nm, corresponding to a π → π* electronic transition. nanoqam.ca
While UV-Vis spectroscopy lacks the specificity of MS or NMR, its utility is significant in complex mixture analysis when coupled with chromatographic techniques (e.g., as an HPLC detector) or when combined with chemometric methods. oaji.net Chemometrics can use multivariate analysis to deconvolve overlapping spectral data from multiple components in a mixture, allowing for the quantification of the target analyte even when pure component spectra are not available. oaji.net The molar absorptivity (ε) at the wavelength of maximum absorbance (λmax) is constant for the compound, allowing for quantification based on the Beer-Lambert law.
Advanced Untargeted Metabolomics Approaches for Comprehensive Profiling
Untargeted metabolomics serves as a powerful, hypothesis-generating strategy for the comprehensive analysis of small molecules, including volatile organic compounds (VOCs) like this compound, within a biological system. youtube.comthermofisher.com This approach aims to capture, detect, and profile the widest possible array of metabolites, providing a detailed snapshot of the metabolome under specific conditions. thermofisher.com The application of such techniques is crucial for identifying both known and novel compounds, thereby offering deep insights into metabolic pathways and biological processes. nih.gov For a volatile ester like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical platform of choice, renowned for its ability to separate and identify volatile and semi-volatile compounds. nih.govnih.gov
A typical untargeted workflow for profiling this compound in a complex matrix, such as a food sample or biological fluid, involves several critical stages: sample preparation, GC-MS analysis, and data processing.
The initial and most crucial step is the extraction of volatile compounds from the sample matrix. Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted, solvent-free technique ideal for this purpose. researchgate.netemich.edunih.gov This method involves exposing a fused-silica fiber coated with a specific polymeric phase to the headspace above the sample. Volatile compounds, including esters, partition from the sample into the headspace and are then adsorbed onto the fiber. emich.edu The selection of the fiber coating is critical and depends on the polarity of the target analytes. mdpi.com For a broad-spectrum analysis aiming to capture esters and other VOCs, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often employed due to its ability to adsorb a wide range of compounds. mdpi.com Optimization of extraction parameters—including temperature, equilibration time, and extraction time—is essential to ensure efficient and reproducible recovery of analytes. mdpi.com
Following extraction, the fiber is introduced into the hot injector of a gas chromatograph, where the adsorbed volatiles are thermally desorbed and transferred onto the GC column. The GC separates the complex mixture of VOCs based on their boiling points and affinity for the column's stationary phase. youtube.com A polar capillary column, such as one coated with polyethylene glycol (e.g., DB-WAX), is often suitable for separating esters and other polar to semi-polar compounds. The separated compounds then enter the mass spectrometer, which ionizes the molecules (typically using electron impact ionization at 70 eV) and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. nih.govuevora.pt
The final stage involves extensive data processing to transform the raw data into meaningful biological information. nih.gov This process includes baseline correction, noise reduction, peak deconvolution, chromatographic alignment, and normalization. acs.org High-quality data is ensured through stringent quality control (QC) measures. nih.govnih.gov Pooled QC samples, created by combining small aliquots from each study sample, are analyzed periodically throughout the analytical run to monitor and correct for instrumental drift and batch effects. nih.govsemanticscholar.org Features are filtered based on reproducibility, often accepting only those with a low coefficient of variation (CV) (e.g., <30%) in the QC samples. nih.gov
Identification of this compound is achieved by comparing its acquired mass spectrum and retention index (RI) with entries in established spectral libraries, such as the NIST Mass Spectral Library, and with authentic reference standards when available. acs.orgnih.gov The culmination of this workflow is a comprehensive profile of all detectable volatile and semi-volatile metabolites, allowing for the precise characterization of this compound within its broader chemical environment.
Data Tables
Below are interactive tables summarizing typical parameters used in untargeted metabolomics studies for the analysis of volatile compounds.
| Parameter | Setting | Description |
|---|---|---|
| Extraction Method | HS-SPME | Headspace Solid-Phase Microextraction is a common solvent-free technique for extracting volatile compounds from a sample matrix. nih.gov |
| SPME Fiber | 50/30 µm DVB/CAR/PDMS | A mixed-phase fiber capable of adsorbing a wide range of volatile and semi-volatile analytes of varying polarities. mdpi.com |
| GC Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) | A polar polyethylene glycol stationary phase column suitable for the separation of esters and other polar compounds. |
| Carrier Gas | Helium | Inert gas used to carry the vaporized sample through the GC column, typically at a constant flow rate (e.g., 1 mL/min). uevora.pt |
| Oven Program | Initial 40°C (4 min), ramp 15°C/min to 150°C, ramp 10°C/min to 240°C (15 min hold) | A programmed temperature gradient used to separate compounds based on their boiling points over the course of the analysis. |
| Ionization Mode | Electron Impact (EI) | A hard ionization technique that uses a 70 eV electron beam to create characteristic, fragment-rich mass spectra useful for library matching. uevora.pt |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole | TOF analyzers offer high mass resolution and acquisition speed, while quadrupoles are robust and widely used for routine analysis. nih.govuevora.pt |
| Mass Range | 35-500 m/z | The range of mass-to-charge ratios scanned by the mass spectrometer to detect a wide array of potential metabolites. nih.gov |
| Data Acquisition Rate | ≥ 6 Hz | The number of spectra collected per second, ensuring sufficient data points are captured across each chromatographic peak. |
| Metric | Acceptance Criterion | Rationale |
|---|---|---|
| Reproducibility | CV < 30% in QC samples | Ensures that the analytical measurement of a metabolic feature is stable and consistent across the batch, filtering out unreliable signals. nih.gov |
| Linearity | Spearman's rho > 0.7 | Assessed using a dilution series of a pooled QC sample to ensure that the feature's signal intensity responds proportionally to its concentration. nih.gov |
| Contamination Check | Blank average < 30% of QC average | Metabolic features detected in procedural blank samples are monitored to ensure they are not significant contaminants from the extraction process or system background. nih.gov |
| Library Match Score | > 70% | A measure of similarity between the experimental mass spectrum and a reference spectrum in a database (e.g., NIST), used for putative compound identification. |
Biochemical and Biological Activity Investigations of 2 Methylpropyl 2z 2 Methylbut 2 Enoate: Mechanistic Insights
Modulatory Effects on Mammalian Behavior and Neurological Pathways (e.g., Ambulation-Promoting Effects)
Recent research has identified 2-methylpropyl (2Z)-2-methylbut-2-enoate, also known as isobutyl angelate, as a significant bioactive constituent in Roman chamomile (Chamaemelum nobile or Anthemis nobilis) essential oil, with observable effects on mammalian behavior. Specifically, this compound has been demonstrated to promote ambulation in mice. researchgate.net
A study investigating the psychostimulant-like effects of Roman chamomile essential oil identified isobutyl angelate as one of the primary active constituents responsible for its ambulation-promoting properties. researchgate.net The research indicated that the ambulatory effects induced by this compound are likely mediated through the dopaminergic system. This was suggested by the significant attenuation of the ambulation-promoting effects in the presence of dopamine (B1211576) antagonists such as chlorpromazine (B137089) and haloperidol. researchgate.net
The following table summarizes the findings related to the ambulation-promoting effects of a mixture containing isobutyl angelate.
| Treatment | Effect on Ambulation in Mice | Postulated Mechanism |
|---|---|---|
| Mixture of isobutyl angelate, isoamyl angelate, and 2-methylbutyl isobutyrate | Significant promotion of ambulation | Engagement of the dopaminergic system |
Further investigation into the precise neurological pathways affected by this compound is warranted to fully elucidate its mechanism of action and potential neuropharmacological applications.
Antimicrobial and Antifungal Mechanisms
Activity Against Specific Oral Microorganisms
While specific studies detailing the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of pure this compound against specific oral microorganisms are not extensively available, the broader class of fatty acid esters has demonstrated notable antimicrobial activity against oral pathogens. nih.gov Research has shown that certain fatty acids and their esters can effectively inhibit the growth of Gram-positive oral bacteria, including the primary cariogenic bacterium, Streptococcus mutans. nih.gov
The antimicrobial action of these lipophilic compounds is generally attributed to their ability to disrupt the bacterial cell membrane, leading to increased permeability and ultimately cell death. The ester functional group can also play a role in interacting with bacterial enzymes and proteins, thereby interfering with essential metabolic processes. Given that this compound is a fatty acid ester, it is plausible that it exerts its antimicrobial effects through similar mechanisms.
Antifungal Efficacy within Plant Essential Oil Formulations
The proposed mechanism of antifungal action for these components involves the disruption of the fungal cell membrane's structure and function. Their lipophilic nature allows them to partition into the lipid bilayer, leading to increased membrane fluidity and permeability. This can result in the leakage of essential intracellular components and ultimately, fungal cell death. nih.gov Furthermore, these compounds can inhibit fungal sporulation and germination. nih.gov
The following table highlights essential oils containing isobutyl angelate and their known antifungal properties.
| Essential Oil | Key Constituent | Observed Antifungal Activity |
|---|---|---|
| Roman Chamomile (Anthemis nobilis) | Isobutyl angelate (37.22%) | General antimicrobial activity noted. researchgate.net |
Interactions with Intracellular Biochemical Pathways
Role in Lipid Metabolism and Transport Processes
Direct research on the specific role of this compound in lipid metabolism and transport is limited. However, as an ester of a branched-chain fatty acid, its metabolic fate is likely intertwined with the pathways governing these types of lipids. It is plausible that upon enzymatic hydrolysis in vivo, the compound would yield isobutanol and (2Z)-2-methylbut-2-enoic acid (angelic acid).
The transport of fatty acids across cellular membranes is a critical process, and it is conceivable that the angelic acid moiety could be recognized and transported by fatty acid binding proteins. The subsequent activation to its coenzyme A (CoA) ester would be a prerequisite for its entry into metabolic pathways.
Involvement in Fatty Acid Metabolism Pathways
The metabolism of branched-chain fatty acids, such as the angelic acid component of this compound, is closely linked to the catabolism of branched-chain amino acids (BCAAs). nih.gov Specifically, the carbon skeleton of angelic acid is structurally related to intermediates in the degradation pathways of isoleucine.
The catabolism of BCAAs generates branched-chain acyl-CoA esters, which can serve as primers for the synthesis of branched-chain fatty acids or be further metabolized for energy production. nih.govfrontiersin.org It is therefore probable that angelic acid, once converted to its CoA derivative, could enter these pathways. The metabolism of such compounds can lead to the formation of intermediates that feed into the tricarboxylic acid (TCA) cycle.
The table below outlines the key enzymes and pathways involved in the metabolism of branched-chain amino acids, which are relevant to the potential metabolic fate of the angelic acid moiety of this compound.
| Metabolic Process | Key Enzymes | Potential Relevance to Angelic Acid Metabolism |
|---|---|---|
| Branched-Chain Amino Acid Catabolism | Branched-chain amino acid transferases (BCATs), Branched-chain α-keto acid dehydrogenase (BCKDH) complex | Generation of branched-chain acyl-CoAs structurally similar to angeloyl-CoA. nih.govnih.gov |
| Fatty Acid Synthesis (FASII) | β-ketoacyl-ACP synthase III (FabH) | Potential for angeloyl-CoA to act as a primer for the synthesis of branched-chain fatty acids. frontiersin.org |
Implications for Cellular Signaling Mechanisms
Tigliane (B1223011) diterpenoids are a class of natural compounds renowned for their profound effects on cellular signaling pathways. A prominent member of this family, phorbol (B1677699), is often found esterified with various acyl groups, and these esters are potent modulators of signal transduction. The biological activity of these phorbol esters is primarily mediated through their high affinity for and activation of Protein Kinase C (PKC) isozymes. nih.govnih.gov PKC is a family of serine/threonine kinases that play a pivotal role in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.
The activation of PKC by phorbol esters stems from their structural similarity to diacylglycerol (DAG), the endogenous activator of PKC. By mimicking DAG, these compounds bind to the C1 domain of PKC, leading to its activation and the subsequent phosphorylation of a wide array of downstream protein substrates. This activation can trigger a cascade of signaling events, profoundly impacting cellular behavior.
The nature of the ester groups on the phorbol backbone is critical in determining the potency and specific biological effects of these compounds. For instance, ingenol-3-angelate (Picato), a compound containing the angelate moiety, has been approved for the topical treatment of actinic keratosis. researchgate.net Its therapeutic effect is linked to its ability to induce localized cell death and an inflammatory response, processes mediated by the activation of PKC.
Another relevant compound is tigilanol tiglate, an anticancer drug that contains a tiglate ester, a stereoisomer of the angelate ester. nih.gov Tigilanol tiglate's mode of action also involves the activation of PKC, leading to rapid and localized inflammation, hemorrhagic necrosis of tumors, and recruitment of immune cells. nih.gov The presence and position of the ester group are crucial for the interaction with the PKC binding pocket, influencing the activation profile across different PKC isoforms. nih.gov
Given this body of evidence, it is plausible that the (2Z)-2-methylbut-2-enoate moiety, when part of a larger molecule that can access the PKC binding site, would contribute significantly to the molecule's ability to modulate PKC-dependent signaling pathways. The specific stereochemistry of the angelate group, in comparison to its tiglate isomer, can influence the binding affinity and activation kinetics for different PKC isozymes, leading to distinct downstream cellular responses.
Table 1: Examples of Biologically Active Compounds Containing 2-Methylbut-2-enoate Moieties and their Cellular Targets
| Compound | Ester Moiety | Primary Cellular Target | Key Signaling Implication |
| Ingenol-3-angelate | Angelate | Protein Kinase C (PKC) | Induction of apoptosis and inflammation |
| Tigilanol tiglate | Tiglate | Protein Kinase C (PKC) | Pro-inflammatory and anti-tumor responses |
Enzyme-Compound Interactions and Potential for Enzyme Inhibition
The primary enzyme target for natural products containing the angelate moiety, within the context of tigliane diterpenoids, is Protein Kinase C (PKC). nih.gov The interaction is one of activation rather than inhibition. The angelate ester, as part of a larger phorbol-like structure, acts as a potent agonist, effectively "turning on" the enzyme.
The binding of these ester-containing compounds to the C1 domain of PKC is a well-characterized interaction. The C1 domain possesses a binding pocket that accommodates the diacylglycerol-mimicking structure of the phorbol esters. The ester side chains, such as the angelate group, play a crucial role in establishing the precise interactions within this binding site. Variations in the structure of these side chains can lead to differential affinities for the various PKC isozymes. nih.gov
While the predominant interaction described in the literature is PKC activation, it is conceivable that molecules containing a (2Z)-2-methylbut-2-enoate group could be designed to interact with other enzymes. The α,β-unsaturated carbonyl system present in the angelate moiety is a Michael acceptor and could potentially engage in covalent interactions with nucleophilic residues (such as cysteine or lysine) in the active sites of certain enzymes, leading to irreversible inhibition. However, specific examples of this compound acting as an enzyme inhibitor are not documented in current scientific literature.
Furthermore, the metabolism of ester-containing compounds is often mediated by esterase enzymes, which hydrolyze the ester bond. nih.gov Therefore, this compound would be a substrate for various esterases, leading to its breakdown into 2-methylpropanol and (2Z)-2-methylbut-2-enoic acid. This metabolic process would terminate the biological activity of the parent compound and is a key consideration in the pharmacokinetic profile of such molecules.
Table 2: Summary of Potential Enzyme Interactions
| Enzyme Class | Type of Interaction | Potential Outcome |
| Protein Kinase C (PKC) | Agonism (Activation) | Modulation of cellular signaling pathways |
| Esterases | Substrate | Metabolic breakdown of the compound |
| Enzymes with nucleophilic active sites | Covalent modification (Potential Inhibition) | Irreversible enzyme inhibition (Hypothetical) |
Computational Chemistry and Molecular Modeling of 2 Methylpropyl 2z 2 Methylbut 2 Enoate
Quantum Chemical Calculations for Conformational Analysis and Electronic Structure
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and geometry of molecules. For 2-methylpropyl (2Z)-2-methylbut-2-enoate, these calculations can provide a detailed understanding of its conformational landscape and the distribution of electrons within the molecule.
Conformational Analysis: The presence of several single bonds in this compound allows for a variety of spatial arrangements, or conformations, of its atoms. Identifying the most stable conformations is crucial, as these are the most likely to be present and interact with biological targets. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy of different conformations, thereby identifying the lowest energy (most stable) structures. This analysis would reveal the preferred three-dimensional shape of the molecule, which is fundamental to its biological activity.
Electronic Structure: Understanding the electronic structure provides insights into the reactivity and intermolecular interactions of the compound. Quantum chemical calculations can determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, while the electrostatic potential map highlights regions of the molecule that are electron-rich or electron-poor, predicting how it will interact with other molecules.
Below is a table of computed molecular properties for a related compound, which illustrates the type of data generated from such calculations.
| Property | Value |
| Molecular Formula | C9H16O2 |
| Molecular Weight | 156.22 g/mol |
| XLogP3-AA | 2.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 5 |
| Exact Mass | 156.11503 g/mol |
| Monoisotopic Mass | 156.11503 g/mol |
| Topological Polar Surface Area | 26.3 Ų |
| Heavy Atom Count | 11 |
| Formal Charge | 0 |
| Complexity | 159 |
This data is for a stereoisomer of this compound and is intended for illustrative purposes.
Molecular Dynamics Simulations of Compound-Target Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a dynamic view of how this compound might interact with a biological target, such as a protein receptor or an enzyme.
By placing a model of the compound into a simulated environment with a target molecule, MD simulations can predict the binding affinity and the specific interactions that stabilize the compound-target complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The simulation tracks the trajectory of each atom, revealing the flexibility of both the compound and the target, and how they adapt to each other upon binding. This information is invaluable for understanding the mechanism of action of a biologically active compound and for designing more potent analogs.
Structure-Activity Relationship (SAR) Modeling for Biological Effects
Structure-Activity Relationship (SAR) modeling is a computational technique used to identify the relationship between the chemical structure of a compound and its biological activity. By comparing the activities of a series of related compounds, SAR models can pinpoint the molecular features that are crucial for a desired biological effect.
For this compound, an SAR study would involve synthesizing and testing a series of analogs with systematic modifications to the ester. For example, the length of the alkyl chain, the stereochemistry of the double bond, or the substitution pattern on the butenoate moiety could be varied. The biological activity of each analog would then be measured, and this data would be used to build a computational model that correlates specific structural features with activity. This model could then be used to predict the activity of new, unsynthesized compounds, guiding the design of more effective molecules.
In Silico Approaches for Predicting Biochemical Roles and Metabolic Fates
In silico (computer-based) methods are increasingly used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of chemical compounds. These predictions are vital in the early stages of drug discovery and for assessing the potential biological roles and metabolic fates of compounds like this compound.
Biochemical Role Prediction: Based on its chemical structure, in silico tools can screen this compound against databases of known biologically active compounds to predict its potential biochemical roles. These tools use algorithms that identify structural similarities to compounds with known functions, suggesting potential targets and pathways for the compound.
Environmental Fate and Distribution of 2 Methylpropyl 2z 2 Methylbut 2 Enoate
Biodegradation Pathways in Aquatic and Terrestrial Ecosystems
The principal biodegradation pathway for 2-methylpropyl (2Z)-2-methylbut-2-enoate is initiated by the cleavage of its ester bond through hydrolysis. This reaction, which can occur abiotically or be mediated by microbial enzymes, yields 2-methylpropan-1-ol (isobutanol) and (2Z)-2-methylbut-2-enoic acid (angelic acid).
Hydrolysis:
Abiotic Hydrolysis: In the environment, the ester linkage is susceptible to hydrolysis, a reaction with water that can be catalyzed by acid or base conditions. The rate of this process is dependent on factors such as pH and temperature.
Enzymatic Hydrolysis: A wide variety of microorganisms in soil and water, including bacteria and fungi, produce esterase enzymes that catalyze the hydrolysis of esters. This is a crucial first step in the microbial breakdown of the compound, making it available as a carbon source for these organisms.
Subsequent Degradation of Hydrolysis Products:
2-Methylpropan-1-ol (Isobutanol): This branched-chain alcohol is a readily biodegradable compound. Microorganisms in both aerobic and anaerobic environments can utilize it as a substrate. The aerobic degradation of isobutanol typically proceeds through the Ehrlich pathway, involving oxidation to isobutyraldehyde (B47883), followed by conversion to isobutyric acid, which then enters central metabolic pathways. researchgate.netnih.govnih.gov
(2Z)-2-Methylbut-2-enoic Acid (Angelic Acid): As an unsaturated carboxylic acid, angelic acid is expected to be degraded by soil and aquatic microorganisms. wikipedia.org The metabolic pathways likely involve the hydration of the double bond and subsequent oxidation, eventually leading to intermediates that can enter the citric acid cycle. The cis-isomer, angelic acid, can convert to the more stable trans-isomer, tiglic acid, especially under acidic conditions or upon heating, which may then be further metabolized. wikipedia.org
Environmental Presence and Transformation in Natural Systems
As a volatile organic compound (VOC), this compound is expected to partition into the atmosphere. Its presence and transformation in various environmental compartments are governed by the following processes:
Atmospheric Fate: In the atmosphere, the dominant removal process for this compound will be its reaction with photochemically produced hydroxyl radicals (•OH). This reaction leads to the degradation of the molecule and contributes to the formation of secondary organic aerosols and photochemical smog. Due to its volatility, it can be transported over distances before being degraded or deposited.
Aquatic and Terrestrial Fate: In aquatic systems, the compound will be subject to hydrolysis and microbial degradation as previously described. Its moderate water solubility and volatility will influence its distribution between the water column, sediment, and the atmosphere. In soil environments, it will be partitioned between the soil, water, and air phases. Biodegradation by soil microorganisms is expected to be a significant removal mechanism. nih.gov The rate of degradation will be influenced by soil type, moisture content, temperature, pH, and the composition of the microbial community. nih.gov
Due to its use in fragrances and flavoring, potential sources of this compound in the environment include emissions from manufacturing facilities and volatilization from consumer products.
Methodologies for Environmental Monitoring and Detection
The detection and quantification of this compound in environmental matrices such as water, soil, and air typically involve chromatographic techniques, which are standard for the analysis of volatile and semi-volatile organic compounds. researchgate.netenv.go.jpresearchgate.netthermofisher.comepa.govepa.govresearchgate.netunlv.edu
Sample Preparation:
Water Samples: For aqueous matrices, common extraction techniques include purge-and-trap, solid-phase microextraction (SPME), and liquid-liquid extraction to isolate and concentrate the analyte from the water. env.go.jpresearchgate.net
Soil and Sediment Samples: The extraction of volatile compounds from solid matrices can be achieved through methods like headspace analysis, purge-and-trap, or solvent extraction. env.go.jpepa.govunlv.edu
Air Samples: Air monitoring often involves drawing a known volume of air through a sorbent tube to trap the volatile compounds, which are then thermally desorbed for analysis.
Analytical Instrumentation:
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used and effective technique for the analysis of volatile fragrance compounds. researchgate.netresearchgate.netthermofisher.comgcms.czchimia.ch Gas chromatography separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. The mass spectrometer then detects and identifies the separated compounds based on their mass-to-charge ratio, providing high sensitivity and specificity. chimia.ch
Gas Chromatography with Flame Ionization Detection (GC-FID): While less specific than GC-MS, GC-FID is a robust and sensitive method for quantifying volatile organic compounds.
The selection of the specific analytical method and its parameters, such as the type of GC column and detector, will depend on the environmental matrix, the expected concentration of the analyte, and the required level of sensitivity and selectivity.
Table of Analytical Methods for Volatile Esters
| Analytical Technique | Sample Matrix | Sample Preparation | Detection Limit Range | Reference |
| HS-SPME-GC-MS | Water, Soil | Headspace Solid-Phase Microextraction | 0.05 - 0.7 µg/L (water); 0.003 - 0.040 mg/kg (soil) | researchgate.net |
| Purge-and-Trap GC/MS | Water, Soil | Purging with inert gas and trapping on sorbent | µg/L to µg/kg range | env.go.jpepa.gov |
| GC-Orbitrap MS | Complex Matrices (e.g., consumer products) | Direct injection or dilution | mg/kg range | thermofisher.com |
| GC-MS/MS | Wastewater, Sludge | Ultrasonic extraction, Solid-Phase Extraction | ng/L to ng/g range | researchgate.net |
Conclusion and Future Research Perspectives
Synthesis of Current Academic Understanding of 2-methylpropyl (2Z)-2-methylbut-2-enoate
This compound is an unsaturated ester with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . iscientific.org Its structure features a (Z)-configured double bond within the butenoate moiety, which is crucial for its specific chemical and sensory properties.
The most prevalent method for its synthesis is the Fischer esterification of angelic acid with isobutanol, typically in the presence of an acid catalyst such as sulfuric acid. eurekaselect.com Another synthetic route is through transesterification, where a different ester of angelic acid is reacted with isobutanol. eurekaselect.com
This compound is a colorless liquid with a boiling point of 176-177 °C. iscientific.org It exhibits typical ester reactivity, including hydrolysis back to angelic acid and isobutanol, and transesterification in the presence of other alcohols. eurekaselect.com
From a biological standpoint, isobutyl angelate is a significant contributor to the bioactivity of Roman chamomile oil. eurekaselect.com Research has indicated that it may possess antispasmodic, muscle-relaxing, and anxiolytic properties. eurekaselect.com Studies have also shown its potential to influence the central nervous system, specifically by modulating dopamine (B1211576) pathways, which was observed through the promotion of ambulation in mice. eurekaselect.com Preliminary investigations suggest potential antimicrobial and anticonvulsant activities, though these require more extensive research. eurekaselect.com Safety assessments have indicated that it does not pose a significant risk of genotoxicity or reproductive toxicity. eurekaselect.com
Identification of Unanswered Questions and Critical Research Gaps
Despite the existing knowledge, there are several areas where further research is needed to fully understand the properties and potential of this compound.
A significant gap exists in the public availability of detailed, experimentally determined spectroscopic data. Specifically, comprehensive ¹H and ¹³C NMR spectral data, including chemical shifts and coupling constants, are not readily found in scientific literature. This information is fundamental for unambiguous identification and for facilitating further chemical research.
The precise mechanism of action behind its observed biological effects, particularly its influence on the central nervous system and dopamine pathways, remains largely unelucidated. eurekaselect.com While initial studies are promising, in-depth in vivo studies are required to validate and quantify its potential anticonvulsant and antimicrobial properties. eurekaselect.com Furthermore, the synergistic or antagonistic effects of isobutyl angelate in combination with other components of essential oils are not well understood.
Emerging Methodologies and Technologies for Future Investigations
Future research on this compound will benefit from the application of advanced analytical and investigative techniques.
Advanced Spectroscopic and Chromatographic Techniques: The use of multidimensional gas chromatography (MDGC) and comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry can provide enhanced resolution and separation of isobutyl angelate from complex matrices like essential oils, allowing for more accurate quantification and identification. iscientific.org Enantio-selective gas chromatography is another valuable tool for analyzing chiral constituents in essential oils, which could be relevant for related compounds.
Metabolomics and Systems Biology: To better understand its biological effects, metabolomics approaches can be employed to study the systemic impact of isobutyl angelate on cellular pathways. This, combined with systems biology modeling, could help to elucidate its mechanism of action and its interaction with biological networks.
In Silico and In Vitro Modeling: Computational modeling and molecular docking studies can predict the binding of isobutyl angelate to specific receptors or enzymes, providing insights into its potential biological targets. High-throughput in vitro screening assays can then be used to validate these predictions and to screen for a wider range of biological activities.
Potential for Novel Academic and Research Applications of this compound
The unique properties of this compound open up several avenues for future academic and research applications.
Pharmacological Research: Its demonstrated effects on the central nervous system suggest that it could serve as a lead compound for the development of new therapeutic agents, particularly in the areas of anxiety, muscle relaxation, and potentially even behavioral disorders. eurekaselect.com Further investigation into its anticonvulsant properties could lead to new treatments for epilepsy.
Natural Product Chemistry: As a key component of a medicinally important plant, isobutyl angelate can be used as a marker compound in the quality control and standardization of Roman chamomile essential oil and its extracts.
Sustainable Chemistry: Research into more sustainable and green synthetic methods for its production, potentially using biocatalysis or flow chemistry, would be a valuable contribution to the field of green chemistry.
Flavor and Fragrance Chemistry: A deeper understanding of the structure-activity relationship of isobutyl angelate and related esters could lead to the design of new fragrance and flavor compounds with enhanced or novel sensory profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
